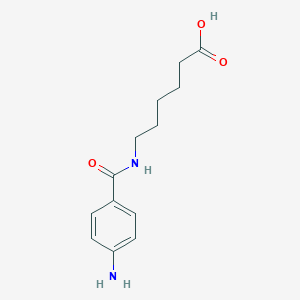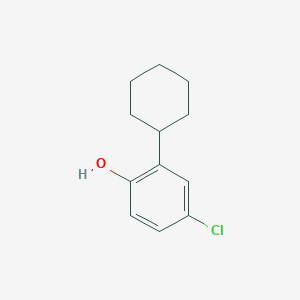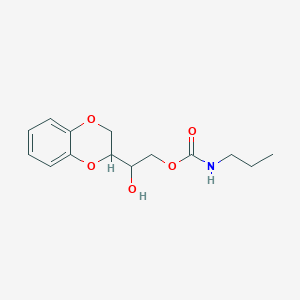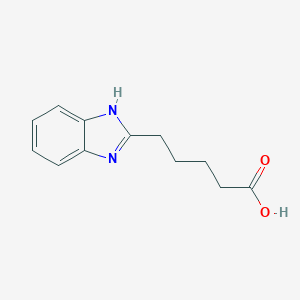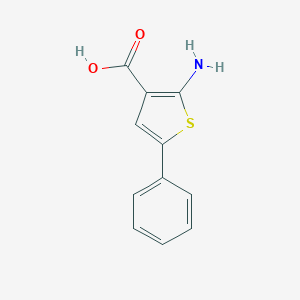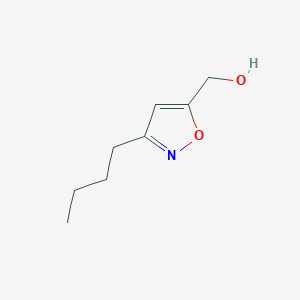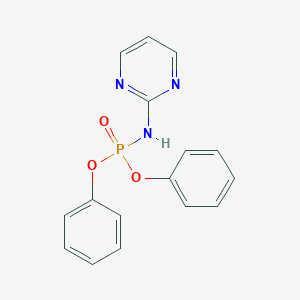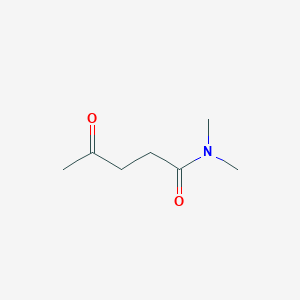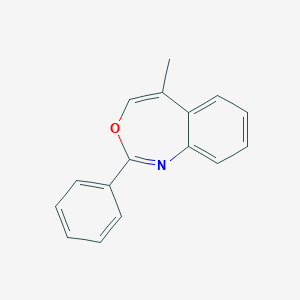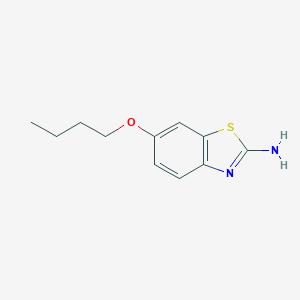![molecular formula C18H14O B079883 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one CAS No. 13304-07-9](/img/structure/B79883.png)
6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one, also known as tropone, is a cyclic ketone with a unique structure that has been the subject of significant scientific research. Tropone has a bicyclic structure, with a seven-membered ring containing a ketone group and a double bond. This compound has been studied for its potential applications in organic synthesis, as well as for its biological activity.
Mécanisme D'action
The mechanism of action of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one is not fully understood, but it is believed to act as an electrophile, reacting with nucleophiles to form adducts. Tropone has been shown to undergo reactions with a variety of nucleophiles, including amines, alcohols, and thiols.
Effets Biochimiques Et Physiologiques
Tropone has been shown to have a range of biochemical and physiological effects. It has been studied for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells. Tropone has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one is that it is readily available and relatively easy to synthesize. It is also a versatile building block for organic synthesis, making it useful in a wide range of applications. However, 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one can be difficult to handle due to its high reactivity and tendency to polymerize. It is also highly volatile and has a strong odor, which can make it unpleasant to work with.
Orientations Futures
There are several potential future directions for research on 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one. One area of interest is the development of new synthetic methods for the production of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one and its derivatives. Another area of research is the investigation of the biological activity of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one and its potential as a therapeutic agent. There is also potential for the use of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one in the development of new materials, such as polymers and coatings. Further research is needed to fully understand the properties and potential applications of this unique compound.
Méthodes De Synthèse
The synthesis of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one can be achieved through several methods, including the oxidation of cycloheptatriene and the dehydration of 2-hydroxycycloheptanone. One of the most commonly used methods involves the reaction of 2,4-pentanedione with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction produces 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one in good yields and is relatively simple to carry out.
Applications De Recherche Scientifique
Tropone has been extensively studied for its potential applications in organic synthesis. It can be used as a building block for the synthesis of a variety of compounds, including natural products and pharmaceuticals. Tropone can also be used as a dienophile in Diels-Alder reactions, which are a powerful tool for the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
13304-07-9 |
|---|---|
Nom du produit |
6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one |
Formule moléculaire |
C18H14O |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C18H14O/c19-16-12-11-15-17(16)18(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15,17H |
Clé InChI |
GMFRYGQSVPUWOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3C2C(=O)C=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2(C3C2C(=O)C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




